FAS Thioesterase Domain Inhibitory Potency Compared to the Research-Grade Standard Orlistat
The compound demonstrates micromolar inhibitory activity against the human fatty acid synthase thioesterase (FAS-TE) domain, with an IC50 of 13.1 µM (13,100 nM) in a confirmatory dose-response fluorescence intensity assay (PubChem AID 624327) [1]. This contrasts with the well-established FAS inhibitor Orlistat, which inhibits the thioesterase domain with an IC50 of approximately 0.3–0.7 µM under comparable enzymatic conditions [2]. The approximately 20- to 40-fold lower potency of N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide confirms it is not a high-potency lead but provides a validated, commercially available chemical probe with low to mid-micromolar activity for developing biochemical assays or conducting mechanistic studies where a potent inhibitor like Orlistat would mask baseline sensitivity .
| Evidence Dimension | IC50 (human FAS-TE inhibition) |
|---|---|
| Target Compound Data | 13,100 nM (13.1 µM) |
| Comparator Or Baseline | Orlistat: IC50 ≈ 300–700 nM (0.3–0.7 µM) |
| Quantified Difference | Target compound is approximately 20- to 44-fold less potent |
| Conditions | Target compound: PubChem AID 624327, fluorescence-based enzyme assay using O-methyl fluorescein heptanoate substrate. Orlistat: published FAS-TE enzyme inhibition assays under comparable in vitro conditions. |
Why This Matters
This verifies the compound possesses measurable, single-target activity, enabling its use as a low-potency reference inhibitor for FAS-TE assay validation rather than a negative control devoid of any target engagement, which is critical for assay development and SAR benchmarking.
- [1] PubChem BioAssay AID 624327: Dose response confirmation of uHTS inhibitor hits of the thioesterase domain of fatty acid synthase. View Source
- [2] Kridel, S.J., Axelrod, F., Rozenkrantz, N., and Smith, J.W. Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity. Cancer Res., 2004, 64(6), 2070-2075. View Source
